Subulacine

Beschreibung

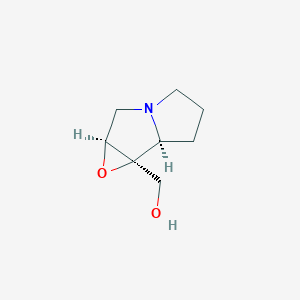

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,4S)-3-oxa-6-azatricyclo[4.3.0.02,4]nonan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-8-6-2-1-3-9(6)4-7(8)11-8/h6-7,10H,1-5H2/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJEHRSJNAWEI-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3(C(O3)CN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@]3([C@@H](O3)CN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15211-03-7 | |

| Record name | Subulacine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015211037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUBULACINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX57B5GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Natural Occurrence of Subulacine

Plant Sources of Subulacine and its Derivatives

This compound and its N-oxide derivative are primarily isolated from the plant Heliotropium subulatum Hochst. ex DC., a member of the Boraginaceae family. greenpharmacy.info This plant, an annual herb found in arid regions, has been a significant focus for the phytochemical investigation of pyrrolizidine (B1209537) alkaloids (PAs). greenpharmacy.info Research has confirmed the presence of a variety of PAs within this species, including this compound, this compound-N-oxide, heliotrine, 7-angeloyl heliotrine, and retronecine (B1221780). greenpharmacy.info

While this compound is a known constituent of Heliotropium subulatum, evidence regarding its dominance in specific plant organs is not well-documented in available literature. Phytochemical studies have successfully isolated this compound from the aerial parts of the plant. researchgate.net However, reports indicate that in both whole plant (in vivo) and cell cultures (in vitro), 7-angeloyl heliotrine is considered the major alkaloid, with concentrations of 0.42% and 0.25% respectively. greenpharmacy.info In a study of other Heliotropium species, the highest concentrations of pyrrolizidine alkaloids were found in the flowers. nih.gov A similar distribution may occur in H. subulatum, but specific quantitative analysis is required to confirm whether this compound is the dominant alkaloid in any particular organ such as the leaves, stems, roots, or flowers.

Methodologies for the Isolation of this compound from Biological Matrices

The isolation of this compound from the plant matrix of Heliotropium subulatum follows a standard phytochemical workflow for alkaloid extraction. The general procedure is outlined below:

Extraction: The dried and powdered aerial parts of the plant are subjected to extraction, typically using ethanol (B145695). greenpharmacy.info

Partitioning: The crude ethanol extract undergoes a liquid-liquid partitioning process to separate compounds based on their polarity. This step helps in the preliminary purification and removal of fats and other non-alkaloidal compounds.

Chromatographic Separation: The resulting alkaloid-rich fraction is then subjected to further separation using chromatographic techniques. Column chromatography with a silica (B1680970) gel stationary phase is a common method used for the initial fractionation of the extract. greenpharmacy.info

Final Purification: Final purification of individual compounds is often achieved through preparative thin-layer chromatography (TLC), which allows for the isolation of pure this compound and its N-oxide from the complex mixture. greenpharmacy.info The identity of the isolated compounds is then confirmed through comparison with authentic samples and spectroscopic analysis.

Structural Elucidation of this compound and its N-Oxide Derivative

The determination of the precise chemical structure of this compound and its N-oxide relies on the application of advanced analytical techniques, particularly nuclear magnetic resonance spectroscopy. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of complex organic molecules like this compound. scielo.br Both ¹H NMR and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms (protons) in the molecule. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal help to piece together molecular fragments. uobasrah.edu.iq

¹³C NMR Spectroscopy: This method reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, C=C, C-N, C-O). uobasrah.edu.iq Proton-decoupled ¹³C NMR spectra typically show each unique carbon as a single peak, simplifying the spectrum. nih.gov

2D NMR Techniques: To establish the connectivity between atoms, two-dimensional NMR experiments are crucial. Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded carbon and hydrogen atoms. For determining long-range connectivities (over two to three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable, allowing for the complete assembly of the molecular structure. scielo.brmdpi.com

While the general application of these techniques is standard for pyrrolizidine alkaloids, specific, publicly available tabulated ¹H and ¹³C NMR data for this compound is scarce.

Table 1: General Application of NMR Spectroscopy in Structure Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number of different proton environments, chemical shifts, proton-proton coupling. |

| ¹³C NMR | Number of unique carbon atoms and their chemical environment. |

| COSY | Shows which protons are coupled (typically on adjacent carbons). |

| HSQC/HMQC | Identifies which proton is attached to which carbon. |

| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. |

The stereochemistry of pyrrolizidine alkaloids is a critical aspect of their structure, as different stereoisomers can have vastly different biological properties. The absolute configuration of chiral centers within the this compound molecule and its N-oxide derivative requires careful stereochemical analysis. The original structural elucidation of this compound-N-oxide, including its stereostructure, was reported in specialized chemical literature.

Determining the correct stereochemistry often involves a combination of advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) experiment, which identifies protons that are close in space. Computational chemistry provides powerful tools to support experimental findings. mdpi.com By calculating the predicted NMR chemical shifts for different possible stereoisomers using methods like Density Functional Theory (DFT), researchers can compare the theoretical data with the experimental spectra to determine the most likely structure. mdpi.com This synergy between advanced spectroscopic methods and computational modeling is essential for resolving complex stereochemical questions and revising previously proposed structures if necessary.

Chemical Synthesis and Analogues of Subulacine

Total Synthesis Strategies for Subulacine

The total synthesis of this compound has been achieved through multi-step sequences that strategically build the complex bicyclic structure from simpler starting materials. These strategies often focus on efficiently forming the core structure and controlling the stereochemistry of the multiple chiral centers.

A pivotal reaction in the synthesis of this compound is the intramolecular acid-mediated Morita-Baylis-Hillman (MBH) reaction. researchgate.net The MBH reaction is a powerful carbon-carbon bond-forming reaction that typically occurs between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.org This reaction is valued for its ability to create densely functionalized molecules under mild conditions. wikipedia.org

In the context of this compound synthesis, an intramolecular version of the MBH reaction is employed as the key step to construct the bicyclic pyrrolizidine (B1209537) core. researchgate.net This process involves the cyclization of a pyrrolidine-based substrate containing both an α,β-unsaturated aldehyde and a tethered nucleophilic component. researchgate.net The acid-mediated conditions facilitate the formation of the bicyclic aldehyde, which serves as a crucial intermediate en route to this compound. researchgate.net The use of an intramolecular reaction is particularly effective for creating cyclic structures, though the success and efficiency of such reactions can be highly sensitive to the specific substrate and reaction conditions. nih.govnih.gov

The general mechanism of the MBH reaction involves the initial addition of a nucleophilic catalyst to the activated alkene, generating a stabilized anion. organic-chemistry.org This anion then adds to the aldehyde, and a subsequent elimination of the catalyst yields the final allylic alcohol product. wikipedia.orgorganic-chemistry.org The intramolecular variant follows a similar pathway, leading to the formation of a cyclic product. nih.gov

The pyrrolizidine alkaloid skeleton is the core structural framework of this compound. The stereocontrolled synthesis of this scaffold is critical, as the biological activity of such molecules is often highly dependent on their three-dimensional arrangement. Synthetic approaches have been developed to control the stereochemistry during the formation of the two fused five-membered rings.

A key strategy begins with a pre-existing pyrrolidine (B122466) scaffold. researchgate.net The crucial intramolecular Morita-Baylis-Hillman reaction then forms the second ring, establishing the bicyclic pyrrolizidine core. researchgate.net Subsequent reduction of the resulting aldehyde function leads to the formation of racemic supinidine, a related pyrrolizidine alkaloid. researchgate.net Further stereochemical complexity is introduced through reactions like epoxidation of the double bond, which can lead to different diastereomers, including the one corresponding to this compound. researchgate.net Other methods for achieving stereocontrol in the synthesis of pyrrolizidine iminosugars involve the regio- and stereoselective azidolysis of a chiral vinyl epoxide and asymmetric dihydroxylation as key steps to control the stereochemical outcome. nih.gov

Synthesis of this compound Diastereoisomers and Related Iminosugar-like Structures

The synthesis of this compound's diastereoisomers and structurally related iminosugar-like compounds is important for understanding its chemical properties and for biological evaluation. Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom, and they often exhibit significant biological activities. nih.govbeilstein-journals.org

The synthetic route to this compound naturally allows for the creation of its diastereoisomers. For instance, after the formation of the pyrrolizidine core, a double bond epoxidation accomplished via bromohydrin formation can lead to a mixture of diastereomeric epoxides, one of which is the precursor to this compound. researchgate.net The other epoxide leads to its diastereoisomer. researchgate.net Furthermore, opening the epoxide ring under acidic conditions or performing a cis-dihydroxylation on the precursor alkene can generate a full set of four diastereoisomers. researchgate.net The synthesis and detailed NMR analysis of these various isomers have been crucial in confirming and, in some cases, revising the structures of naturally isolated compounds. researchgate.net The development of versatile synthetic strategies for pyrrolizidine iminosugars is a key focus of research, as it opens access to novel compounds with potential as new drug candidates. nih.gov

Preparation of this compound Analogues and Derivatives for Structure-Activity Relationship Investigations

To investigate how the structure of this compound relates to its function (Structure-Activity Relationship or SAR), chemists synthesize a variety of analogues and derivatives. nih.govnih.gov SAR studies involve systematically modifying parts of a molecule and observing how these changes affect its biological activity. mdpi.comresearchgate.net This process helps to identify the key structural features required for activity and can guide the design of more potent or selective compounds. nih.govresearchgate.net

The synthesis of this compound analogues would involve modifying its core structure or its functional groups. Common chemical modification reactions used in creating analogues include reduction, oxidation, esterification, and substitution reactions. nih.gov For this compound, this could involve:

Altering the substituents on the pyrrolizidine ring system.

Changing the stereochemistry at one or more chiral centers.

Modifying the hydroxymethyl group or other functional groups.

By creating a library of such compounds and evaluating their biological effects, researchers can build a detailed SAR profile. mdpi.comresearchgate.net For example, studies on other classes of compounds have shown that adding or removing specific functional groups, or changing their position, can dramatically alter biological efficacy. nih.govresearchgate.net These principles are directly applicable to the study of this compound and its derivatives.

Biosynthetic Investigations of Subulacine

Elucidation of the Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathway in Producing Organisms

The foundational steps of pyrrolizidine alkaloid biosynthesis initiate with the polyamines putrescine and spermidine (B129725). These precursors are derived from the basic amino acid arginine. The first committed step in this pathway involves the formation of homospermidine fishersci.ca. Subsequent steps involve a series of enzymatic transformations, including oxidation, cyclization, reduction, desaturation, and hydroxylation, leading to the formation of the characteristic necine bases, such as retronecine (B1221780). These necine bases are then typically esterified with necic acids to yield the diverse array of pyrrolizidine alkaloids.

Pyrrolizidine alkaloids, including Subulacine-N-oxide, are found in several taxonomically unrelated plant families, predominantly the Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, Fabaceae (mainly the genus Crotalaria), and Orchidaceae. Heliotropium subulatum is specifically noted as a source of this compound-N-oxide.

The sites of PA biosynthesis within plants can vary. In some species, such as Senecio spp. (Asteraceae), PAs are primarily synthesized in the roots and subsequently translocated to other plant organs, including reproductive structures and peripheral tissues, via the phloem. However, in other species like comfrey (B1233415) (Symphytum officinale; Boraginaceae), PAs are synthesized in the roots, but a second site of biosynthesis in young leaves can be activated during inflorescence development, leading to increased PA levels in floral stages. In orchids like Phalaenopsis, the biosynthesis occurs in the tips of aerial roots within mitotically active cells.

Characterization of Specific Enzymatic Steps Involved in this compound Production

The most extensively characterized enzyme in the pyrrolizidine alkaloid biosynthetic pathway is homospermidine synthase (HSS) fishersci.ca. HSS catalyzes the NAD+-dependent formation of homospermidine from putrescine and spermidine. This reaction involves the exchange of the 1,3-diaminopropane (B46017) residue of spermidine with putrescine, releasing 1,3-diaminopropane and forming symmetric homospermidine. Kinetic studies have shown that plant HSS exhibits high specificity for putrescine and spermidine as substrates.

While HSS represents the first committed step, the subsequent enzymatic conversions leading to the diverse PA structures, including this compound, are less comprehensively understood. However, homospermidine oxidase (HSO), a copper-containing amine oxidase (CuAO), has been identified as responsible for catalyzing the formation of the distinctive pyrrolizidine ring system. Despite extensive feeding experiments that have helped define the intermediates, only a limited number of enzymes beyond HSS have been fully characterized in PA biosynthesis.

Molecular Genetic Basis and Regulation of this compound Biosynthesis

The molecular genetic basis of pyrrolizidine alkaloid biosynthesis, which encompasses this compound, is rooted in the evolution of the homospermidine synthase (HSS) gene. Research indicates that HSS evolved through gene duplication from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism fishersci.ca. This gene duplication event has occurred independently multiple times during the evolution of angiosperms, suggesting a convergent evolution of the PA biosynthetic pathway across different plant lineages fishersci.ca.

The expression of the HSS gene exhibits significant spatiotemporal diversity across various PA-producing species. This variability in HSS expression, along with the regulation of other PA biosynthesis genes, contributes to the substantial intra- and interspecific variation observed in PA distribution, composition, and concentration within plants.

Molecular genetic studies, including CRISPR/Cas9-mediated genome editing, have underscored the critical role of HSS in PA biosynthesis. Inactivation of the HSS gene has been shown to lead to a significant reduction or even complete elimination of homospermidine and pyrrolizidine alkaloid content in engineered plants, confirming its essential function in the pathway. The high diversity in PA composition is speculated to be a result of the upregulation and downregulation of specific PA biosynthesis genes in response to ecological needs, rather than frequent gains and losses of these genes during evolution.

Advanced Analytical Methodologies for Subulacine Research

Chromatographic and Spectrometric Approaches for Subulacine Detection and Quantification (e.g., LC-ESI-MS/MS)

Chromatographic techniques are fundamental for separating this compound from complex mixtures, while spectrometric methods provide the means for its identification and quantification.

Chromatographic Separation: Initial isolation and purification of this compound and its N-oxide from botanical sources, such as Heliotropium subulatum extracts, have traditionally utilized column chromatography on silica (B1680970) gel and preparative Thin Layer Chromatography (TLC). tandfonline.comElution systems typically involve solvent mixtures like chloroform-methanol (e.g., 85:15) and chloroform-methanol-ammonia (e.g., 85:14:1). tandfonline.com* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), stands as a powerful and robust tool for both qualitative and quantitative analysis of pyrrolizidine (B1209537) alkaloids, including this compound. researchgate.netsaiflucknow.orgThis hyphenated technique combines the efficient separation capabilities of liquid chromatography with the high sensitivity, selectivity, and mass analysis capabilities of mass spectrometry. researchgate.netsaiflucknow.orgcreative-biolabs.com * Detection and Quantification: LC-ESI-MS/MS allows for the unequivocal identification and accurate quantification of individual pyrrolizidine alkaloids. researchgate.netsaiflucknow.orgIt is widely used in various applications, including the determination of trace analytes in complex matrices like foodstuffs, where it offers high sensitivity and specificity. researchgate.netchromatographyonline.comresearchgate.net * Structural Confirmation: The tandem mass spectrometry (MS/MS) component of LC-ESI-MS/MS is crucial for the fragmentation of molecules, which provides characteristic product ions used to identify and confirm the chemical structure of this compound. saiflucknow.orgresearchgate.netModern LC-MS/MS instruments can perform rapid polarity switching, which is beneficial for analyzing compounds that ionize in both positive and negative modes, thereby accelerating analysis time and improving throughput. chromatographyonline.com

Specialized Sample Preparation and Purification Techniques for Complex Biological and Botanical Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when dealing with complex biological and botanical matrices. These techniques aim to isolate the target analyte, remove interfering compounds, reduce matrix effects, and concentrate the analyte to levels suitable for detection. nih.govslideshare.netnih.gov

Botanical Extracts: For the isolation of this compound from plant materials like Heliotropium subulatum, the process typically begins with extraction of the aerial parts, for instance, with ethanol (B145695). The crude ethanol extract is then subjected to partitioning steps, such as between hexane (B92381) and dichloromethane. tandfonline.comSubsequent purification steps, often involving column chromatography on silica gel and preparative TLC, are employed to obtain pure this compound from these fractions. tandfonline.com* Biological Matrices: When analyzing this compound in biological samples (e.g., blood, urine, tissues), specialized techniques are necessary due to the inherent complexity and presence of interfering substances. nih.govresearchgate.netCommon approaches include:

Liquid-Liquid Extraction (LLE): A traditional method for separating analytes based on their differential solubility between two immiscible liquid phases. slideshare.netresearchgate.net * Solid Phase Extraction (SPE): A widely used technique for purification and concentration, where analytes are selectively retained on a solid sorbent and then eluted. For pyrrolizidine alkaloids in lipid-rich samples, strong cation exchange (SCX) SPE has proven effective. researchgate.netslideshare.net * Protein Precipitation: A method to remove proteins from biological samples, which can otherwise interfere with downstream analysis. slideshare.net * Microextraction Techniques: These include solid-phase microextraction (SPME) and matrix solid-phase dispersion (MSPD), offering advantages such as reduced solvent consumption and faster procedures. nih.govslideshare.netFreezing lipid precipitation (FLP) has also been noted for purifying pyrrolizidine alkaloids from lipid foodstuffs. researchgate.net

Application of Advanced Spectroscopic Techniques for Structural Confirmation and Isomer Differentiation

Advanced spectroscopic techniques are indispensable for definitively confirming the structure of this compound and differentiating its isomers.

Compound Names and PubChem CIDs

The following table lists chemical compounds mentioned in this article and their corresponding PubChem CIDs, where available.

Computational and Theoretical Studies on Subulacine

Quantum Chemical Calculations for Structural, Spectroscopic, and Reactivity Predictions

Quantum chemical calculations are fundamental theoretical methods used to investigate the electronic structure, stability, and properties of molecules based on the principles of quantum mechanics. These calculations, often employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are invaluable for predicting a wide range of molecular characteristics. ias.ac.innih.govresearchgate.netresearchgate.netnih.gov

Applications in Chemical Research:

Structural Predictions: Quantum chemical methods can optimize molecular geometries, providing accurate bond lengths, bond angles, and dihedral angles. This is crucial for understanding the three-dimensional arrangement of atoms in a molecule. ias.ac.inresearchgate.net

Spectroscopic Predictions: These calculations are used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Such predictions aid in the interpretation of experimental spectra and the identification of unknown compounds. ias.ac.innih.govresearchgate.netnih.govnih.govosti.gov

Reactivity Predictions: By calculating parameters such as frontier molecular orbitals (HOMO-LUMO energies), electron charge distribution (e.g., Mulliken charges, Molecular Electrostatic Potential), and global/local reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index), quantum chemistry can provide insights into a molecule's potential reaction pathways and sites of reactivity. ias.ac.inresearchgate.netnrel.gov They can also estimate chemical reaction pathways, including transition state energies and connected equilibria, which is vital for predicting unknown reactions and understanding reaction mechanisms. nih.govnrel.gov

While quantum chemical calculations are broadly applied to organic molecules to understand their structure, spectroscopy, and reactivity researchgate.netnrel.gov, detailed specific findings from these calculations for Subulacine (or Subulatin) regarding its precise structural parameters, predicted spectroscopic data, or specific reactivity profiles are not detailed in the provided search results.

Molecular Modeling and Docking Studies of this compound-Target Interactions

Molecular modeling encompasses a range of theoretical and computational methods used to mimic the behavior of molecules. chemrxiv.orgsarjournal.com Molecular docking, a key technique within molecular modeling, is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a larger biomolecule (receptor), typically a protein or nucleic acid. researchgate.netchemrxiv.orgfrontiersin.orgijpras.comjscimedcentral.comopenaccessjournals.com

Applications in Drug Discovery and Biomolecular Interaction Research:

Ligand-Target Interaction Prediction: Docking simulations generate possible conformations (poses) of a ligand within a protein's binding site, assessing their spatial and energetic compatibility. frontiersin.orgjscimedcentral.comopenaccessjournals.com This helps in understanding how a compound might interact with a biological target at an atomic level. openaccessjournals.com

Virtual Screening: Molecular docking is a crucial tool for screening large libraries of compounds to identify potential drug candidates by predicting their binding modes and affinities. researchgate.netchemrxiv.orgijpras.comopenaccessjournals.com

Lead Optimization: Insights from docking studies can guide the iterative design of compounds to enhance their binding affinity and specificity for a target. researchgate.netijpras.comopenaccessjournals.com

Understanding Binding Mechanisms: Docking can elucidate key residues and interactions (e.g., hydrogen bonds, hydrophobic interactions) critical for ligand binding, providing a detailed understanding of molecular recognition processes. openaccessjournals.comnih.govmdpi.com

Various strategies exist, including rigid docking (where both ligand and receptor are static), flexible docking (allowing ligand flexibility), and induced-fit docking (accounting for conformational changes in both ligand and receptor upon binding). frontiersin.orgijpras.comjscimedcentral.com The results are typically evaluated using scoring functions that estimate binding affinity. chemrxiv.orgjscimedcentral.com

Despite the general utility of molecular docking in understanding ligand-protein interactions sarjournal.com, specific molecular modeling or docking studies detailing this compound's interactions with particular biological targets are not provided in the search results.

Theoretical Approaches to Elucidate Reaction Mechanisms in this compound Synthesis and Biosynthesis

Theoretical approaches, particularly quantum chemical calculations, are instrumental in elucidating the detailed mechanisms of chemical reactions, including complex synthetic pathways and biological processes like biosynthesis. nih.govmdpi.comrsc.orgbeilstein-journals.org

Role in Mechanism Elucidation:

Pathway Identification: Computational methods can explore potential reaction pathways by identifying intermediates and transition states. This helps map out the entire reaction coordinate, from reactants to products. nih.govmdpi.comrsc.orgnih.govmdpi.com

Energy Profiling: By calculating the energies of reactants, intermediates, and transition states, theoretical studies can determine activation barriers and reaction energetics, which are critical for understanding reaction rates and feasibility. nih.govnrel.govmdpi.comnih.govmdpi.com

Enzyme Catalysis: In biosynthesis, theoretical studies can model enzyme-catalyzed reactions, providing insights into how enzymes lower activation barriers and guide specific transformations. mdpi.comrsc.orgbeilstein-journals.orgnih.govmdpi.com This includes understanding the roles of specific amino acid residues in the active site. nih.gov

Predicting Outcomes: The ability to estimate chemical reaction pathways allows researchers to predict the outcomes of unknown reactions and explore alternative synthetic routes. nih.gov

While theoretical studies have successfully elucidated mechanisms for various biosynthesis pathways, such as those involving polyketides or fungal bioluminescence mdpi.comrsc.orgbeilstein-journals.orgmdpi.com, detailed theoretical studies specifically elucidating reaction mechanisms for the synthesis or biosynthesis of this compound are not available in the provided search results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.